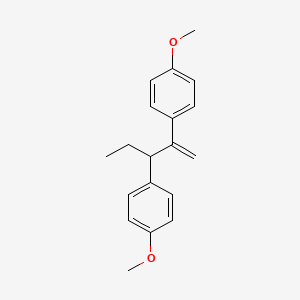
1-(1-Ethyl-2-(4-methoxyphenyl)-2-propenyl)-4-methoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Ethyl-2-(4-methoxyphenyl)-2-propenyl)-4-methoxybenzene is an organic compound characterized by its unique structure, which includes two methoxy groups and a propenyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Ethyl-2-(4-methoxyphenyl)-2-propenyl)-4-methoxybenzene typically involves the reaction of 4-methoxybenzaldehyde with ethylmagnesium bromide, followed by a Wittig reaction to introduce the propenyl group. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Catalysts and optimized reaction conditions are employed to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
1-(1-Ethyl-2-(4-methoxyphenyl)-2-propenyl)-4-methoxybenzene undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The propenyl group can be reduced to an ethyl group using hydrogenation.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products
Oxidation: Formation of 4-methoxybenzoic acid.
Reduction: Formation of 1-(1-Ethyl-2-(4-methoxyphenyl)ethyl)-4-methoxybenzene.
Substitution: Formation of 4-methoxy-2-nitrobenzene.
Scientific Research Applications
1-(1-Ethyl-2-(4-methoxyphenyl)-2-propenyl)-4-methoxybenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential anti-inflammatory and anti-cancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(1-Ethyl-2-(4-methoxyphenyl)-2-propenyl)-4-methoxybenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups and propenyl chain play crucial roles in its binding affinity and activity. The compound may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(1-Ethyl-2-(4-hydroxyphenyl)-2-propenyl)-4-methoxybenzene: Similar structure but with a hydroxyl group instead of a methoxy group.
1-(1-Ethyl-2-(4-methoxyphenyl)-2-propenyl)-4-hydroxybenzene: Similar structure but with a hydroxyl group on the aromatic ring.
Uniqueness
1-(1-Ethyl-2-(4-methoxyphenyl)-2-propenyl)-4-methoxybenzene is unique due to the presence of two methoxy groups, which influence its chemical reactivity and biological activity. The combination of these functional groups with the propenyl chain provides distinct properties that differentiate it from similar compounds.
Properties
CAS No. |
83303-83-7 |
|---|---|
Molecular Formula |
C19H22O2 |
Molecular Weight |
282.4 g/mol |
IUPAC Name |
1-methoxy-4-[2-(4-methoxyphenyl)pent-1-en-3-yl]benzene |
InChI |
InChI=1S/C19H22O2/c1-5-19(16-8-12-18(21-4)13-9-16)14(2)15-6-10-17(20-3)11-7-15/h6-13,19H,2,5H2,1,3-4H3 |
InChI Key |
FSOCMCMBWWBSSE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=C(C=C1)OC)C(=C)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-([1,1'-Biphenyl]-3-yl)-4-methyl-[1,1'-biphenyl]-3-amine](/img/structure/B12808648.png)
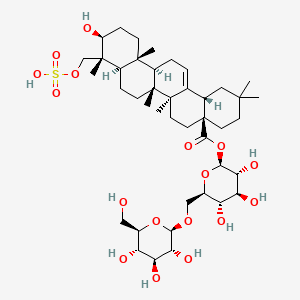
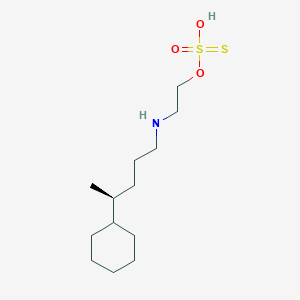
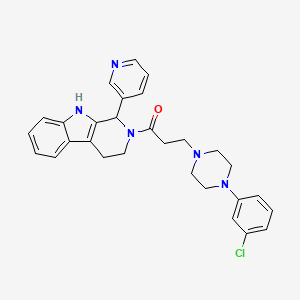
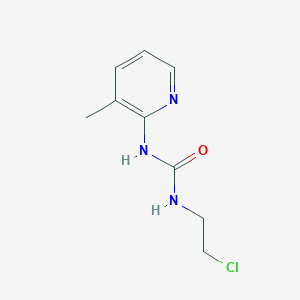

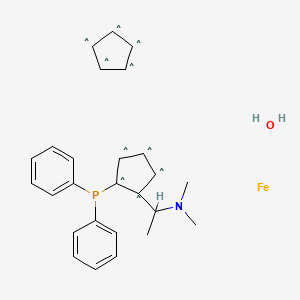
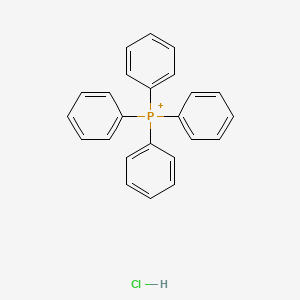


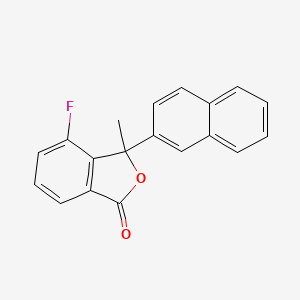
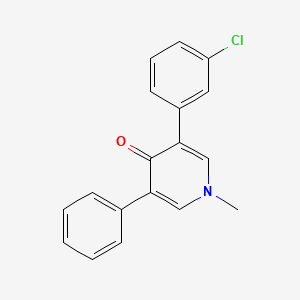
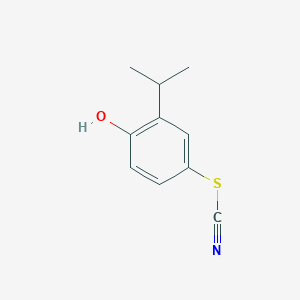
![5'-Chloro-6-nitro-1',3'-dihydrospiro[chromene-2,2'-indole]](/img/structure/B12808739.png)
